Nonacosan-15-one

Antimutagenicity Cancer Chemoprevention Brassica Bioactives

Nonacosan-15-one is the definitive, structure-validated C29 ketone for lipid bilayer and antimutagenicity studies. Its unique polar anchor and folded conformation deliver -55 kJ/mol partitioning energy, enabling precise simulations that its hydrocarbon analog nonacosane cannot replicate. With 45% MNU inhibition at 50 μg/mL—unmatched by β-sitosterol—this reference standard is essential for natural product and Brassica wax pathway research. Ensure experimental fidelity by choosing this functionally distinct, high-purity compound.

Molecular Formula C29H58O
Molecular Weight 422.8 g/mol
CAS No. 2764-73-0
Cat. No. B1581910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonacosan-15-one
CAS2764-73-0
Molecular FormulaC29H58O
Molecular Weight422.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCC
InChIInChI=1S/C29H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
InChIKeyFVKQALGTGOKSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonacosan-15-one (CAS 2764-73-0) Chemical Baseline and Analytical Identification


Nonacosan-15-one (C29H58O, MW 422.77), also known as 15-nonacosanone or dimyristyl ketone, is a symmetrical, very-long-chain acyclic ketone [1]. It is a naturally occurring constituent of plant epicuticular waxes, notably abundant in Brassica oleracea species [2]. The compound is a solid at room temperature with a melting point of 80.5–81 °C and extremely low aqueous solubility (estimated 4.4e-08 mg/L at 25 °C) [1]. Its molecular structure features a central carbonyl group symmetrically positioned between two 14-carbon alkyl chains, which fundamentally dictates its biophysical interactions and distinguishes it from its hydrocarbon analog, nonacosane [3].

Why Nonacosan-15-one Cannot Be Replaced by Generic Long-Chain Ketones or Alkanes


In-class compounds with similar carbon backbones, such as the C29 alkane nonacosane or the C31 ketone palmitone, are not functionally interchangeable. Substitution fails due to critical differences in polarity and molecular conformation driven by the position of the carbonyl group. Nonacosan-15-one adopts a unique folded conformation within lipid bilayers to expose its hydrophilic group to solvent, a behavior not observed in nonacosane [1]. Furthermore, its specific antimutagenic activity profile, which surpasses that of structurally similar plant sterols like β-sitosterol, is not shared by other long-chain wax constituents [2]. These quantifiable, structure-dependent properties preclude simple replacement without compromising experimental or application-specific outcomes.

Quantitative Evidence Differentiating Nonacosan-15-one from its Closest Comparators


Superior Antimutagenic Efficacy of Nonacosan-15-one Against MNU Compared to β-Sitosterol

In a mammalian V79 cell assay, nonacosan-15-one demonstrated a 45% inhibition of mutagenicity induced by N-methyl-N-nitrosourea (MNU) at a dose of 50 μg/mL. In direct comparison, β-sitosterol, another major plant wax constituent, showed no inhibitory effect (0% inhibition) under identical conditions [1].

Antimutagenicity Cancer Chemoprevention Brassica Bioactives

Enhanced Polarity and Folded Conformation of Nonacosan-15-one in Lipid Bilayers Versus Nonacosane

Molecular dynamics simulations reveal that nonacosan-15-one partitions into the center of a lipid bilayer with a free energy difference of -55 kJ/mol relative to bulk water. Its nonpolar analog, nonacosane, exhibits a significantly more favorable partitioning free energy of -70 kJ/mol. Critically, nonacosan-15-one adopts a folded conformation to expose its hydrophilic carbonyl group to the solvent, whereas nonacosane alternates between spanning and centered orientations [1].

Membrane Biophysics Lipid Bilayer Dynamics Plant Wax Modeling

Higher Antimutagenic Activity of Nonacosan-15-one in Bacterial Ames Assay

In the Ames bacterial mutagenicity assay (S. typhimurium TA100), nonacosan-15-one was identified as the most effective inhibitor among four isolated cabbage wax constituents (nonacosane, nonacosan-15-one, pheophytin a, and β-sitosterol). Its activity against MNU mutagenicity was distinct from that of nonacosane, which showed no inhibitory activity in the same assay system [1].

Genotoxicity Ames Test Chemoprotection

Comparative Cytotoxic and Antimicrobial Potential of Nonacosan-15-one in Brassica Extracts

GC-MS analysis of broccoli leaf extracts identified nonacosan-15-one as a major constituent, comprising 21.3% of the total ion chromatogram area. The compound was annotated with antimicrobial and cytotoxic properties, whereas the dominant compound, nonacosane (41.0% area), lacked this specific bioactivity annotation in the same study [1].

Antimicrobial Activity Cytotoxicity Phytochemical Profiling

Conserved Biosynthetic Pathway as a Marker for Functional Integrity in Plant Wax Studies

Tracer feeding experiments have established that nonacosan-15-one is synthesized in Brassica oleracea via chain elongation from palmitate, followed by decarboxylation of a C30 acid intermediate, and subsequent oxidation. This biosynthetic route is distinct from alternative pathways that yield other long-chain ketones [1].

Plant Metabolism Biosynthesis Brassica Genetics

Validated Research and Application Scenarios for Nonacosan-15-one Procurement


Mammalian Cell Antimutagenesis Studies with Direct-Acting Carcinogens

Nonacosan-15-one is a validated positive control or test compound for investigating inhibition of direct-acting mutagens like MNU in mammalian cell models. Its established 45% inhibition at 50 μg/mL in V79 cells, in contrast to the inactivity of β-sitosterol, makes it a superior choice for studies focusing on non-enzymatic, direct DNA damage pathways [1].

Molecular Dynamics Modeling of Polar Lipids in Plant Wax Bilayers

For computational biophysics studies modeling plant cuticular wax transport or membrane interactions, nonacosan-15-one provides a calibrated, polar anchor point. Its quantifiable -55 kJ/mol partitioning free energy and characteristic folded conformation are essential parameters that differ significantly from nonacosane (-70 kJ/mol), enabling more accurate simulations of mixed wax systems [2].

Bioactivity-Guided Fractionation and Metabolomics of Brassica Species

In natural product chemistry workflows targeting antimicrobial or cytotoxic compounds from Brassica waste streams, nonacosan-15-one serves as a key reference standard for chromatographic identification and quantification. Its high relative abundance (21.3% in some extracts) and specific bioactivity annotation distinguish it from the more abundant but functionally distinct alkane, nonacosane [3].

Chemotaxonomic and Metabolic Engineering Marker for Brassica oleracea

Given its well-defined biosynthetic pathway via palmitate elongation and decarboxylation, nonacosan-15-one is a specific metabolic marker for the functional integrity of this pathway in Brassica. It is a more precise tool than generic C29 hydrocarbons for verifying the effects of genetic modifications or environmental stressors on cuticular wax biosynthesis [4].

Technical Documentation Hub

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